![molecular formula C18H17NO3S B2642267 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxybenzamide CAS No. 2034547-14-1](/img/structure/B2642267.png)
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxybenzamide
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Overview
Description
Benzo[b]thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thianaphthene-3-carboxaldehyde, also known as benzo[b]thiophene-3-carboxaldehyde, can be synthesized from 3-methyl-benzo[b]thiophene . It undergoes phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes .
Molecular Structure Analysis
The structural assignments of new products were done on the basis of IR, 1H NMR, 13C NMR spectroscopy and elemental analysis . Density functional theory (DFT) calculations for BTBT derivatives were performed to estimate optimized molecular structure and HOMO/LUMO energy of the corresponding compounds .
Chemical Reactions Analysis
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory and antioxidant drugs for years .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various spectroscopic techniques. For example, 1H NMR and 13C NMR can provide information about the hydrogen and carbon atoms in the molecule .
Scientific Research Applications
Medicinal Chemistry and Drug Development
Derivatives of benzothiophene-3-carboxylic acids serve as valuable molecular scaffolds in medicinal chemistry. Researchers have identified several candidate compounds for preclinical and clinical studies. The synthesis of 1-benzothiophene-3-carboxylic acid derivatives involves both the assembly of the heterocyclic core and functionalization at position 3 of benzothiophene . These derivatives exhibit potential for various therapeutic applications due to their structural diversity and biological activity.
Enhancing Monoclonal Antibody Production
N- (1-benzothiophen-5-yl)-4- (2,5-dioxopyrrolidin-1-yl)benzamide: and its derivatives have demonstrated promise in enhancing monoclonal antibody production in Chinese hamster ovary cell cultures. This application is particularly relevant in biopharmaceutical research and antibody-based therapies.
Photochromic Systems
Non-symmetric diarylethenes containing a 1-benzothiophene ring on one end and a 2-thienyl or 3-thienyl group on the other end have been synthesized. These compounds serve as thermally irreversible photochromic systems, allowing reversible switching between different electronic states upon light exposure . Such systems find applications in optical devices and materials.
Organic Electronics
1Benzothieno3,2-bbenzothiophene (BTBT), a champion molecule for high-mobility organic field-effect transistors (OFETs), has also been explored in dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs). Researchers investigate its potential as a non-fullerene acceptor, aiming to improve the efficiency of organic electronic devices .
Computational Studies and Docking
Researchers have conducted docking studies to understand the binding affinity of benzothiophene derivatives. For example, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one displayed micromolar affinity toward 5-HT1A sites . Such computational insights aid in drug design and optimization.
Synthetic Methodology
Various synthetic methods exist for obtaining 1-benzothiophene-3-carboxylic acid derivatives. These include tandem Rh-catalyzed intramolecular heterocyclization, CuBr/1,10-Phen-catalyzed Ullmann cross coupling, and two-step approaches from available intermediates . Synthetic chemists can adapt these methods for related polyaromatic systems.
Mechanism of Action
While the specific mechanism of action for “N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxybenzamide” is not available, it’s worth noting that molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-22-16-8-4-2-7-13(16)18(21)19-10-15(20)14-11-23-17-9-5-3-6-12(14)17/h2-9,11,15,20H,10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEZJYHXEJHWOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC(C2=CSC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxybenzamide |
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